7-Methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. The structure features a methoxy group at the 7th position and a carboxylic acid group at the 3rd position, which contributes to its unique chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
The compound can be synthesized from various precursors, typically involving indazole derivatives. Research indicates that it can be derived through several synthetic routes, including cyclization reactions involving appropriate starting materials such as o-aminophenylacetic acid derivatives and nitrous compounds .
7-Methoxy-1H-indazole-3-carboxylic acid is classified as an indazole derivative, which falls under the broader category of heterocyclic compounds. Its classification highlights its relevance in medicinal chemistry due to the biological activities associated with indazole derivatives.
The synthesis of 7-methoxy-1H-indazole-3-carboxylic acid typically involves cyclization reactions. One common method includes the reaction of o-aminophenylacetic acid with nitrous compounds under acidic conditions. This process can be optimized for yield and purity through various techniques.
The molecular structure of 7-methoxy-1H-indazole-3-carboxylic acid can be represented as follows:
The structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which provide insights into the compound's molecular arrangement and confirm its identity .
7-Methoxy-1H-indazole-3-carboxylic acid can undergo various chemical transformations:
The mechanism of action for 7-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. It is known to modulate enzyme activity, particularly those involved in cell cycle regulation.
Research indicates that this compound may inhibit kinases such as CHK1 and CHK2, leading to potential therapeutic effects in cancer treatment by inducing cell cycle arrest .
Relevant analyses include spectroscopic methods that confirm structural features and purity levels .
7-Methoxy-1H-indazole-3-carboxylic acid has several significant applications:
This compound's unique structure and properties make it a valuable subject of study across various scientific disciplines, particularly in developing new therapeutic strategies.
Indazole derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, characterized by a benzene-fused pyrazole ring system that enables diverse chemical modifications and biological interactions. These nitrogen-containing heterocycles exhibit remarkable stability and have demonstrated wide-ranging pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The 7-Methoxy-1H-indazole-3-carboxylic acid discussed in this review exemplifies the strategic incorporation of functionally significant substituents onto this versatile core structure, creating compounds with targeted physicochemical properties and enhanced bioactivity profiles. The significance of indazole derivatives continues to expand as novel synthetic methodologies enable more efficient access to structurally complex analogs for pharmaceutical development [2] [5].
The indazole core (C₇H₆N₂) possesses a distinctive electron-rich bicyclic structure that facilitates extensive participation in molecular recognition events central to pharmaceutical activity. This heteroaromatic system exhibits tautomeric equilibrium between 1H- and 2H- forms, though X-ray crystallographic analyses confirm that the 1H-tautomer predominates in solid-state structures due to greater thermodynamic stability. The hydrogen bonding capacity of the pyrrolic nitrogen (N1-H) serves as a critical recognition element in biological systems, enabling interactions with enzyme active sites through dual hydrogen bond donation patterns. This feature is exemplified in kinase inhibition mechanisms where the indazole nitrogen atoms form essential hydrogen bonds with the hinge region of ATP-binding sites [2].
Indazole derivatives demonstrate remarkable coordination versatility in organometallic chemistry, readily forming stable complexes with transition metals. The indazole ring can function as a monodentate ligand through either N1 or N2 coordination, or as a bridging ligand via both nitrogen atoms. This versatility is highlighted in platinum and palladium anticancer complexes where indazole-3-carboxylate derivatives serve as N,N- or N,O-chelating ligands. The structural rigidity imparted by the fused ring system provides excellent spatial orientation for pharmacophore elements, making indazole derivatives valuable scaffolds for rational drug design targeting various disease pathways [2] [7].
Table 1: Key Indazole Derivatives in Pharmaceutical Research [3] [4] [8]
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Research Applications |
---|---|---|---|---|
7-Methoxy-1H-indazole-3-carboxylic acid | 133841-08-4 | C₉H₈N₂O₃ | 192.17 | Kinase inhibitor intermediates |
7-Bromo-1H-indazole-3-carboxylic acid | 885278-71-7 | C₈H₅BrN₂O₂ | 241.04 | Anticancer agent synthesis |
7-Chloro-1H-indazole-3-carboxylic acid | 129295-32-5 | C₈H₅ClN₂O₂ | 196.59 | Anti-inflammatory drug development |
5-Bromo-1H-indazole-3-carboxylic acid | 1077-94-7 | C₈H₅BrN₂O₂ | 241.04 | Pharmaceutical intermediates |
7-Azaindole-3-carboxylic acid | Not provided | C₇H₅N₂O₂ | 149.13 | Antiproliferative metal complexes |
The strategic positioning of electron-donating methoxy at the C7 position significantly alters the electronic character of the indazole scaffold. This substituent exerts pronounced +M mesomeric effects that increase electron density at adjacent positions, potentially enhancing binding affinity to biological targets through optimized electronic complementarity. Position-specific effects are particularly crucial, as evidenced by the superior bioactivity of 7-methoxy derivatives compared to isomers with methoxy substitution at C4, C5, or C6 positions. The methoxy group also contributes to improved metabolic stability by blocking oxidative metabolism at the electronically activated C7 position, thereby extending the biological half-life of pharmaceutical candidates incorporating this motif [1] [6].
The carboxylic acid functionality at C3 serves as a versatile bioisostere for phosphate groups in biological systems, enabling effective mimicry of endogenous substrates. This group dramatically influences solubility profiles, with measured pKₐ values typically ranging between 2.8-4.0 for indazole-3-carboxylic acids, facilitating salt formation for enhanced aqueous bioavailability. The acid group enables diverse molecular transformations including amidation, esterification, and reduction, providing efficient routes to diverse compound libraries. Crucially, this moiety serves as an excellent metal-chelating group, forming stable coordination complexes with therapeutic metal ions. Research demonstrates that the carboxylic acid in 7-Methoxy-1H-indazole-3-carboxylic acid participates in bidentate coordination with platinum(II) and palladium(II) ions, creating complexes with demonstrated antiproliferative activity against breast (T47D) and lung (A549) cancer cell lines [2] [6].
Table 2: Physicochemical Properties of 7-Methoxy-1H-indazole-3-carboxylic Acid [1]
Property | Value | Conditions | Significance in Drug Design |
---|---|---|---|
Vapor Pressure | 1.52 × 10⁻⁹ mmHg | 25°C | Indicates low volatility and environmental persistence |
Refractive Index | 1.688 | Not specified | Reflects molecular polarizability |
Boiling Point | 467.6°C | 760 mmHg | Demonstrates thermal stability |
Density | 1.459 g/cm³ | Not specified | Affects crystalline packing arrangements |
Flash Point | 236.6°C | Not specified | Important for handling and storage safety |
Purity Range | 85.0 - 99.8% | Commercial production | Critical for reproducible biological activity |
Production Capacity | 100 kg/week | Industrial scale | Supports drug development pipelines |
The investigation of 7-substituted indazole-3-carboxylic acids emerged prominently in the late 20th century, with patented synthetic methodologies for indazole-3-carboxylic acid appearing in the early 1990s. The specific derivative 7-Methoxy-1H-indazole-3-carboxylic acid (CAS: 133841-08-4) first gained significant research attention following reports of its potential as a kinase inhibitor precursor. The late 2000s witnessed substantial advancements in its synthetic accessibility when companies including Henan Coreychem Co., Ltd. established kilogram-scale production capabilities (100 kg/week) to meet growing demand from pharmaceutical researchers. This industrial-scale production utilized cost-effective catalytic systems and optimized reaction conditions that reduced purification challenges previously associated with indazole carboxylate synthesis [1] [6].
Significant methodological progress occurred with the development of regioselective alkylation techniques that specifically functionalized the N1 position without affecting the carboxylic acid group or methoxy substituent. This advancement proved crucial for generating targeted analogs while maintaining the hydrogen-bonding capability of the pyrrolic nitrogen. Contemporary research (post-2010) has increasingly explored the compound's application in metal-based therapeutics, particularly following crystallographic characterization of its coordination behavior. Modern synthetic approaches employ catalytic C-H activation strategies that allow direct functionalization of the indazole core, significantly streamlining the synthesis of novel derivatives for structure-activity relationship studies in anticancer drug development programs [5] [7].
The compound's commercial availability from specialized chemical suppliers since approximately 2015 has accelerated its adoption in drug discovery pipelines. Current Good Manufacturing Practice (cGMP)-compliant production now enables its use in regulated preclinical and clinical-stage pharmaceutical development, highlighting its transition from a research curiosity to an established intermediate in modern medicinal chemistry [1].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: